molecular formula C24H17Cl2NO5 B12471550 propan-2-yl 2-[3-chloro-4-(4-chlorophenoxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

propan-2-yl 2-[3-chloro-4-(4-chlorophenoxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

Cat. No.: B12471550
M. Wt: 470.3 g/mol
InChI Key: RHRAGZWNZBOIEQ-UHFFFAOYSA-N
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Description

ISOPROPYL 2-[3-CHLORO-4-(4-CHLOROPHENOXY)PHENYL]-1,3-DIOXOISOINDOLE-5-CARBOXYLATE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of chlorophenoxy and phthalimide groups, which contribute to its diverse reactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ISOPROPYL 2-[3-CHLORO-4-(4-CHLOROPHENOXY)PHENYL]-1,3-DIOXOISOINDOLE-5-CARBOXYLATE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 4-chlorophenol with 3-chloro-4-nitrobenzene under basic conditions to form the chlorophenoxy intermediate.

    Reduction of the Nitro Group: The nitro group in the intermediate is reduced to an amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Cyclization to Form the Phthalimide Ring: The amine intermediate undergoes cyclization with phthalic anhydride to form the phthalimide ring.

    Esterification: The final step involves the esterification of the phthalimide carboxylic acid with isopropyl alcohol in the presence of an acid catalyst to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

ISOPROPYL 2-[3-CHLORO-4-(4-CHLOROPHENOXY)PHENYL]-1,3-DIOXOISOINDOLE-5-CARBOXYLATE undergoes various chemical reactions, including:

    Substitution Reactions: The chlorophenoxy group can undergo nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced under specific conditions to modify the functional groups.

    Oxidation Reactions: Oxidation can occur at the isopropyl ester group, leading to the formation of carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Reduction: Formation of amines or alcohols.

    Oxidation: Formation of carboxylic acids or ketones.

Scientific Research Applications

ISOPROPYL 2-[3-CHLORO-4-(4-CHLOROPHENOXY)PHENYL]-1,3-DIOXOISOINDOLE-5-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ISOPROPYL 2-[3-CHLORO-4-(4-CHLOROPHENOXY)PHENYL]-1,3-DIOXOISOINDOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. The chlorophenoxy group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The phthalimide ring may also play a role in binding to proteins or nucleic acids, affecting their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ISOPROPYL 2-[3-CHLORO-4-(4-CHLOROPHENOXY)PHENYL]-1,3-DIOXOISOINDOLE-5-CARBOXYLATE is unique due to its combination of chlorophenoxy and phthalimide groups, which provide distinct reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a valuable compound in research and industry.

Properties

Molecular Formula

C24H17Cl2NO5

Molecular Weight

470.3 g/mol

IUPAC Name

propan-2-yl 2-[3-chloro-4-(4-chlorophenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C24H17Cl2NO5/c1-13(2)31-24(30)14-3-9-18-19(11-14)23(29)27(22(18)28)16-6-10-21(20(26)12-16)32-17-7-4-15(25)5-8-17/h3-13H,1-2H3

InChI Key

RHRAGZWNZBOIEQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC(=C(C=C3)OC4=CC=C(C=C4)Cl)Cl

Origin of Product

United States

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